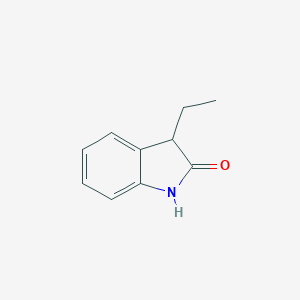

3-Ethylindolin-2-on

Übersicht

Beschreibung

3-Ethylindolin-2-one is a heterocyclic organic compound that belongs to the indole family. It is a yellowish-brown crystalline solid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

3-Ethylindolin-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is being explored for its potential as an antitumor agent, particularly in inhibiting receptor tyrosine kinases involved in tumor angiogenesis.

Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

3-Ethylindolin-2-one, like other indolin-2-one derivatives, primarily targets antioxidant mechanisms . These compounds have been found to have high antioxidant activity, which is crucial in neutralizing harmful free radicals in the body .

Mode of Action

The mode of action of 3-Ethylindolin-2-one involves its interaction with antioxidant mechanisms. The compound’s electron-donating substituents increase the proton affinity, which is a key factor in its antioxidant activity . The compound’s interaction with these targets results in a decrease in the bond dissociation enthalpy and ionization potential, further enhancing its antioxidant activity .

Biochemical Pathways

The biochemical pathways affected by 3-Ethylindolin-2-one are primarily related to the body’s antioxidant mechanisms . By interacting with these pathways, 3-Ethylindolin-2-one can effectively neutralize free radicals, thereby preventing oxidative stress and associated damage to cells and tissues .

Result of Action

The primary result of 3-Ethylindolin-2-one’s action is its potent antioxidant activity. By neutralizing harmful free radicals, it helps prevent oxidative stress and associated cellular damage . This can have a protective effect against various diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disease, and aging .

Biochemische Analyse

Biochemical Properties

3-Ethylindolin-2-one, as an indole derivative, may interact with multiple receptors, contributing to its potential therapeutic applications

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, it is plausible that 3-Ethylindolin-2-one could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its structural similarity to other indole derivatives, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields 3-substituted-3-hydroxyindolin-2-ones, which can be further treated with an inorganic base at high temperature to produce 3-Ethylindolin-2-one.

Industrial Production Methods: Industrial production of 3-Ethylindolin-2-one typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation is a common method used for indole derivatives, including 3-Ethylindolin-2-one.

Reduction: Reductive amination reactions using aqueous titanium(III) chloride solution can be employed.

Substitution: Multicomponent reactions involving indoles are frequently used to introduce various substituents.

Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which exhibit diverse biological properties.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with diverse biological applications.

3-Substituted-3-hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit various biological properties.

Uniqueness: 3-Ethylindolin-2-one is unique due to its specific substitution at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

3-Ethylindolin-2-one is a compound within the indolinone family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

3-Ethylindolin-2-one is characterized by the presence of an ethyl group at the 3-position of the indolinone ring. This structural modification can significantly influence its biological activity compared to other derivatives of indolinone.

1. Anti-inflammatory Properties

Research has demonstrated that indolinone derivatives exhibit significant anti-inflammatory effects. A study synthesized various 3-substituted indolin-2-one derivatives and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Among these, 3-(3-hydroxyphenyl)-indolin-2-one showed remarkable inhibition of nitric oxide production and suppression of inflammatory pathways (Akt, MAPK, NF-κB) .

Table 1: Anti-inflammatory Activity of Indolinone Derivatives

| Compound | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | 85 | 75 | 70 |

| 3-Ethylindolin-2-one | TBD | TBD | TBD |

2. Anticancer Activity

Indolinone derivatives have shown promising anticancer properties. A study highlighted that compounds with the indolinone scaffold could inhibit cancer cell proliferation in various cancer models, including lung cancer . The mechanism often involves inducing apoptosis and inhibiting key signaling pathways related to cell survival.

Case Study: Anticancer Effects in Lung Cancer Models

In vitro studies on A549 lung cancer cells indicated that certain indolinone derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin. For instance, some derivatives demonstrated IC50 values ranging from 7.54 to 73.8 µM against doxorubicin-resistant A549 cells .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Ethylindolin-2-one | TBD | Apoptosis induction |

| Standard Drug (Cisplatin) | 9.38–66.9 | DNA cross-linking |

3. Antimicrobial Activity

The antimicrobial potential of indolinone derivatives has also been investigated extensively. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Indolinone Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Ethylindolin-2-one | E. coli | TBD |

| S. aureus | TBD |

The biological activities of 3-Ethylindolin-2-one can be attributed to several mechanisms:

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines.

- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.

- Antimicrobial Action: Disruption of bacterial cell wall synthesis or function.

Eigenschaften

IUPAC Name |

3-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHNYSQCMZUVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324172 | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15379-45-0 | |

| Record name | 15379-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic data was used to characterize 3-ethylindolin-2-one?

A1: The researchers primarily utilized Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) to determine the structure of 3-ethylindolin-2-one []. NMR provides information about the connectivity and environment of atoms within a molecule, while HR ESI-MS gives an accurate mass measurement, aiding in the determination of the compound's molecular formula.

Q2: Was the 3-ethylindolin-2-one isolated as a single stereoisomer?

A2: No, the investigation using chiroptical methods revealed that the isolated 3-ethylindolin-2-one was a racemic mixture []. This means it contained both possible enantiomers in equal amounts. Further research might explore the separation of these enantiomers and investigate if any differences in biological activity exist between them.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.